molecular formula C8H4BrClN2 B597499 5-Bromo-2-chloroquinazoline CAS No. 134517-33-2

5-Bromo-2-chloroquinazoline

Cat. No.: B597499
CAS No.: 134517-33-2
M. Wt: 243.488
InChI Key: XJDPGQHSQGMWEV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, characterized by the presence of bromine and chlorine atoms at the 5th and 2nd positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

5-Bromo-2-chloroquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials science for its unique chemical properties.

Safety and Hazards

The safety information for 5-Bromo-2-chloroquinazoline includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

Quinazoline derivatives, including 5-Bromo-2-chloroquinazoline, are being explored for their potential in various applications, particularly in the field of medicine . They are being designed and synthesized as potential drugs of anticancer potency .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromo-2-chloroquinazoline are not well-documented. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is likely that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that this compound has threshold effects and could cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and could have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroaniline with bromine in the presence of a suitable catalyst to form the desired quinazoline derivative. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from readily available raw materials. The process generally includes halogenation, cyclization, and purification steps to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or nickel catalysts with appropriate ligands under inert atmospheres.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit diverse biological activities and potential therapeutic applications.

Comparison with Similar Compounds

  • 6-Bromo-2-chloroquinazoline
  • 5-Bromo-4-chloroquinazoline
  • 2-Chloroquinazoline

Comparison: 5-Bromo-2-chloroquinazoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development.

Properties

IUPAC Name

5-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPGQHSQGMWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743431
Record name 5-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134517-33-2
Record name 5-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloroquinazoline
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